DBCO-acid

Click Chemistry SPAAC Kinetics Bioconjugation

DBCO-Acid (CAS 1353016-70-2) is the foundational non-activated building block for cleavable ADC linkers and modular bioconjugates. Its terminal carboxylic acid provides a stable, modifiable handle that you activate on‑demand with EDC/NHS, avoiding the instability of pre‑activated esters. This allows sequential, high‑fidelity functionalization—first coupling an amine biomolecule, then performing a copper‑free click reaction with an azide‑tagged payload. Unlike PEGylated or NHS‑ester derivatives, DBCO‑Acid is insoluble in water but freely soluble in DMSO, DMF, and DMAC, making it ideal for hydrophobic polymers, nanoparticles, and surface functionalization. Procure this unactivated acid to retain full control over your conjugation strategy and achieve higher purity in your final bioconjugates.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 1353016-70-2
Cat. No. B606951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-acid
CAS1353016-70-2
SynonymsDBCO-acid
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23)
InChIKeyNDLOVDOICXITOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-acid (CAS 1353016-70-2): Sourcing Guide for the Core Strain-Promoted Click Chemistry Carboxylic Acid Linker


DBCO-acid (CAS 1353016-70-2) is a heterobifunctional linker that combines a strained dibenzocyclooctyne (DBCO) moiety with a terminal carboxylic acid. Its core function is to enable copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing molecules while simultaneously providing a carboxyl handle for further functionalization via amide or ester bond formation . With a molecular formula of C19H15NO3 and a molecular weight of 305.33 g/mol, this non-activated, cleavable building block is a foundational reagent for constructing more complex bioconjugates, particularly in the fields of antibody-drug conjugate (ADC) development and advanced biomaterial design .

Why DBCO-acid Cannot Be Replaced by a Generic DBCO Derivative: A Procurement Risk Assessment


Assuming functional equivalence among all dibenzocyclooctyne (DBCO) derivatives is a critical error in scientific procurement. The terminal carboxylic acid group on DBCO-acid provides a distinct, modifiable chemical handle that dictates its entire utility profile, from solubility and stability to its synthetic role . Unlike pre-activated esters (e.g., DBCO-NHS) or PEGylated versions (e.g., DBCO-PEG4-acid), DBCO-acid is a non-activated, insoluble scaffold . Substituting it with another derivative without careful consideration will inevitably alter reaction kinetics, require different solvent systems, and change the linker's final properties—impacting everything from conjugate yield and purity to downstream biological function [1].

DBCO-acid vs. Closest Analogs: A Quantitative Comparison of Reactivity, Solubility, and Functional Role


SPAAC Kinetic Comparison: DBCO-acid Reactivity vs. BCN

The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction rate is a primary determinant of labeling efficiency. In a study comparing SPAAC ligations, the second-order rate constant for a reaction employing a DBCO reagent was measured at 0.34 M⁻¹ s⁻¹. This was found to be 21% faster than a comparable reaction with a bicyclo[6.1.0]nonyne (BCN) reagent, which exhibited a rate constant of 0.28 M⁻¹ s⁻¹ [1]. The unsubstituted DBCO core is known for its high intrinsic reactivity due to ring strain, with literature reporting second-order rate constants reaching 1 M⁻¹ s⁻¹ for some DBCO derivatives .

Click Chemistry SPAAC Kinetics Bioconjugation

Functional Handles: DBCO-acid's Carboxyl vs. DBCO-NHS Ester's Pre-activated Form

DBCO-acid contains a terminal carboxylic acid that is non-activated and must be reacted with a coupling agent (e.g., EDC/NHS) to form an amide bond with an amine [1]. This is in direct contrast to DBCO-NHS ester, which is pre-activated and can react directly with amines but is highly susceptible to hydrolysis . The stability of DBCO-acid's carboxyl group makes it relatively insensitive to aqueous bases, whereas the NHS ester moiety is unstable and must be weighed and dissolved immediately before use to prevent hydrolysis .

Bioconjugation Linker Chemistry ADC Synthesis

Solubility and Hydrophobicity: DBCO-acid vs. PEGylated Analog

The unmodified DBCO-acid molecule is a hydrophobic solid that is insoluble in water and only sparingly soluble in organic solvents like DMSO and DMF . To address this for aqueous applications, PEGylated versions like DBCO-PEG4-acid were developed, which contain a hydrophilic polyethylene glycol (PEG4) spacer to significantly enhance water solubility and reduce aggregation . The LogP of DBCO-acid is reported as 2.862, confirming its lipophilic nature .

Solubility PEG Linkers Bioconjugation

Application-Specific Sourcing Guide for DBCO-acid in Bioconjugation and ADC Research


Synthesis of Cleavable Antibody-Drug Conjugate (ADC) Linkers

DBCO-acid is the critical, non-activated starting material for synthesizing cleavable ADC linkers, such as DBCO-NHS ester and DBCO-PEG-MMAE . In this application, the carboxylic acid group is first modified to create a reactive handle for drug conjugation, while the DBCO moiety is reserved for a subsequent, copper-free click reaction with an azide-functionalized antibody . This two-step strategy allows for precise control over the construction of complex, cleavable linkers with minimal spacer addition, a key feature in ADC development .

Building Block for Custom, Multi-Step Bioconjugation Strategies

The non-activated carboxylic acid of DBCO-acid provides a stable, modifiable handle for complex, multi-step bioconjugation workflows . Unlike pre-activated esters that can degrade, DBCO-acid can be stored and then activated on-demand using EDC/NHS chemistry to couple with an amine-bearing biomolecule (e.g., a protein, peptide, or enzyme) . This initial step installs a DBCO 'click' handle onto the biomolecule, which can be purified and characterized before a second, SPAAC reaction with an azide-modified payload . This modular approach is essential for constructing well-defined, multi-modal probes and targeted therapeutics.

Modification of Hydrophobic or Organic-Phase Materials

For applications involving hydrophobic materials or reactions in organic solvents, the poor aqueous solubility of DBCO-acid is an advantage, not a drawback . Its solubility in DMSO, DMF, and DMAC makes it ideal for functionalizing polymers, nanoparticles, and surfaces where a PEGylated, water-soluble linker would be inappropriate or cause aggregation . Its non-activated carboxyl group can be readily coupled to amine-functionalized surfaces under controlled, anhydrous conditions to create a DBCO-presenting interface for subsequent, bioorthogonal conjugation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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